8-(2-methoxybenzoyl)-3-methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione
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Description
The compound “8-(2-methoxybenzoyl)-3-methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione” is a key intermediate in the synthesis of spirotetramat . Spirotetramat is a second-generation insecticide developed by Bayer CropScience under the brand name Movento . It has a good efficacy and safety for crops .
Synthesis Analysis
The compound was synthesized by catalytic hydrogenation, oxidation, and Bucherer–Bergs reaction with 4-methoxycyclohexan-1-one as raw material . Spirotetramat was obtained in an overall yield of 20.4% by a multi-step reaction sequence including hydrolysis, esterification, acylation, intramolecular condensation, and O-acylation . The advantages of the proposed method are mild conditions, simple operation, and good to excellent yields in each step .Chemical Reactions Analysis
The synthesis of “this compound” involves several chemical reactions including catalytic hydrogenation, oxidation, and Bucherer–Bergs reaction . Further reactions to produce spirotetramat include hydrolysis, esterification, acylation, intramolecular condensation, and O-acylation .Mechanism of Action
- These targets are promising candidates for therapeutic intervention in necroptosis-related diseases .
- The compound likely interacts with these kinases, inhibiting their activity and preventing necroptosis .
- The necroptosis pathway intersects with pathways related to cardiovascular, inflammatory, and neurodegenerative diseases .
Target of Action
Mode of Action
Biochemical Pathways
Pharmacokinetics (ADME)
Result of Action
Action Environment
Future Directions
The synthesis of “8-(2-methoxybenzoyl)-3-methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione” and its use in the production of spirotetramat has significant applications and market prospects . The method used for its synthesis has advantages such as mild conditions, simple operation, and good to excellent yields in each step, making it a promising area for future research and development .
Properties
IUPAC Name |
8-(2-methoxybenzoyl)-3-methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O4/c1-18-14(21)16(17-15(18)22)7-9-19(10-8-16)13(20)11-5-3-4-6-12(11)23-2/h3-6H,7-10H2,1-2H3,(H,17,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UUBKIEZVFSCBRO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C2(CCN(CC2)C(=O)C3=CC=CC=C3OC)NC1=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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